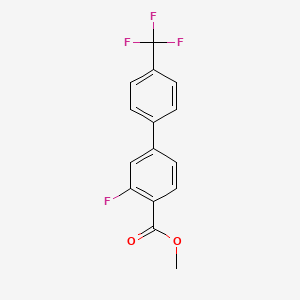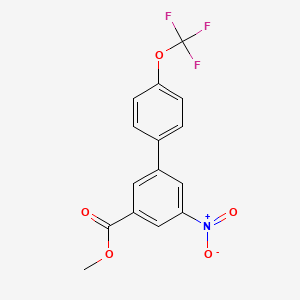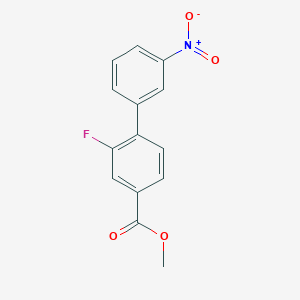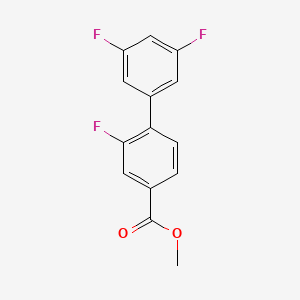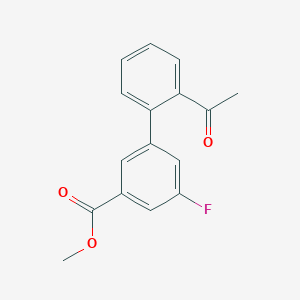
Methyl 3-(2-acetylphenyl)-5-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-acetylphenyl)-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, an acetylphenyl group, and a fluorine atom attached to a benzoate ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-acetylphenyl)-5-fluorobenzoate typically involves the esterification of 3-(2-acetylphenyl)-5-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the process.
化学反应分析
Types of Reactions
Methyl 3-(2-acetylphenyl)-5-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-acetylphenyl)-5-fluorobenzoic acid.
Reduction: Formation of 3-(2-acetylphenyl)-5-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学研究应用
Methyl 3-(2-acetylphenyl)-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Methyl 3-(2-acetylphenyl)-5-fluorobenzoate involves its interaction with specific molecular targets. The acetylphenyl group can interact with enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Methyl 3-(2-acetylphenyl)-4-fluorobenzoate
- Methyl 3-(2-acetylphenyl)-6-fluorobenzoate
- Methyl 3-(2-acetylphenyl)-5-chlorobenzoate
Uniqueness
Methyl 3-(2-acetylphenyl)-5-fluorobenzoate is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the acetylphenyl group also contributes to its distinct properties compared to other similar compounds.
属性
IUPAC Name |
methyl 3-(2-acetylphenyl)-5-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c1-10(18)14-5-3-4-6-15(14)11-7-12(16(19)20-2)9-13(17)8-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKZILQCXVLWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-{4-[3-(trifluoromethyl)phenyl]phenyl}acetate](/img/structure/B7962583.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B7962594.png)
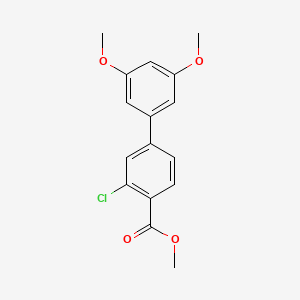
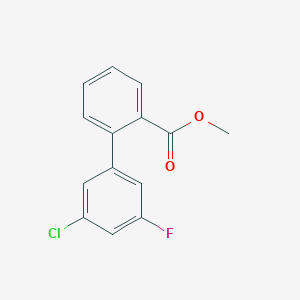
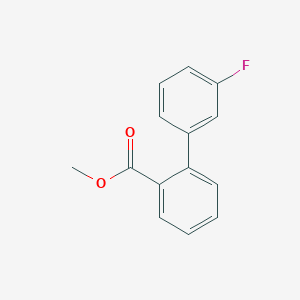
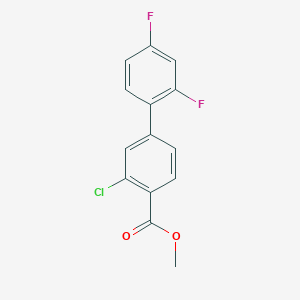
![Methyl 2-[3-(4-fluoro-2-methoxyphenyl)phenyl]acetate](/img/structure/B7962615.png)
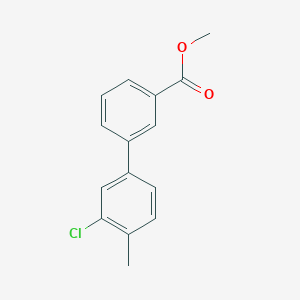
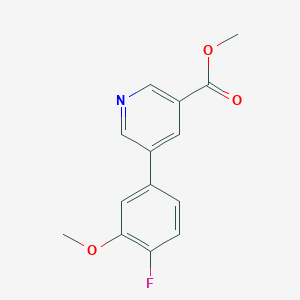
![Methyl 2-chloro-4-[3-(cyclopropylcarbamoyl)phenyl]benzoate](/img/structure/B7962648.png)
